

# A Spectroscopic Comparison of Cyclopentyl Benzoate and Its Isomers

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## Compound of Interest

Compound Name: Cyclopentyl benzoate

Cat. No.: B1594726

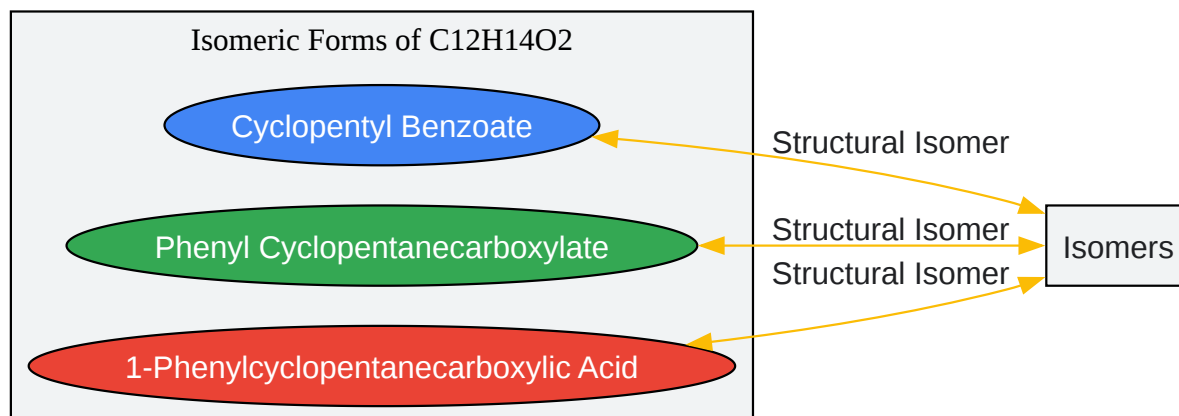
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **cyclopentyl benzoate** and its structural isomers, phenyl cyclopentanecarboxylate and 1-phenylcyclopentanecarboxylic acid. The objective is to furnish researchers with the necessary data and methodologies to distinguish these compounds, a critical step in synthesis, quality control, and drug development processes. This document summarizes key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

## Structural Isomers Under Review

The three isomers share the same molecular formula,  $\text{C}_{12}\text{H}_{14}\text{O}_2$ , and molecular weight of 190.24 g/mol, but differ in the connectivity of their constituent atoms. These structural differences give rise to unique spectroscopic signatures.



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Caption: Structural relationship of the three isomers.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **cyclopentyl benzoate** and its isomers.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity
Cyclopentyl Benzoate	8.05-8.02 (m, 2H, Ar-H), 7.55-7.50 (m, 1H, Ar-H), 7.45-7.40 (m, 2H, Ar-H), 5.40-5.35 (m, 1H, O-CH), 2.00-1.60 (m, 8H, cyclopentyl-H)
Phenyl Cyclopentanecarboxylate	7.40-7.10 (m, 5H, Ar-H), 3.00-2.90 (m, 1H, CH-C=O), 2.00-1.60 (m, 8H, cyclopentyl-H) (Predicted based on general ester characteristics)
1-Phenylcyclopentanecarboxylic Acid	12.0 (s, 1H, COOH), 7.40-7.20 (m, 5H, Ar-H), 2.70-2.60 (m, 2H, cyclopentyl-H), 1.95-1.70 (m, 6H, cyclopentyl-H)[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	Chemical Shift ( $\delta$ ) ppm
Cyclopentyl Benzoate	166.5 (C=O), 132.8 (Ar-C), 130.5 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 78.0 (O-CH), 32.5 (cyclopentyl-CH <sub>2</sub> ), 23.8 (cyclopentyl-CH <sub>2</sub> )
Phenyl Cyclopentanecarboxylate	175.0 (C=O), 151.0 (Ar-C-O), 129.3 (Ar-CH), 125.7 (Ar-CH), 121.6 (Ar-CH), 46.0 (CH-C=O), 30.5 (cyclopentyl-CH <sub>2</sub> ), 26.0 (cyclopentyl-CH <sub>2</sub> )
1-Phenylcyclopentanecarboxylic Acid	183.0 (C=O), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 55.0 (C-phenyl), 35.0 (cyclopentyl-CH <sub>2</sub> ), 25.0 (cyclopentyl-CH <sub>2</sub> )[2]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Compound	Key Absorptions (cm <sup>-1</sup> )
Cyclopentyl Benzoate	3070-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1720 (C=O stretch), 1270, 1110 (C-O stretch)[3]
Phenyl Cyclopentanecarboxylate	3070-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1760 (C=O stretch), 1210, 1190 (C-O stretch) (Predicted based on general ester characteristics)
1-Phenylcyclopentanecarboxylic Acid	3300-2500 (broad, O-H stretch of COOH), 3080-3030 (Ar C-H stretch), 2960-2870 (Aliphatic C-H stretch), 1700 (C=O stretch), 1290 (C-O stretch) [4]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Cyclopentyl Benzoate	190	122 (C <sub>6</sub> H <sub>5</sub> COOH <sup>+</sup> ), 105 (C <sub>6</sub> H <sub>5</sub> CO <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> ), 69 (C <sub>5</sub> H <sub>9</sub> <sup>+</sup> )[5]
Phenyl Cyclopentanecarboxylate	190	123, 94 (C <sub>6</sub> H <sub>5</sub> OH <sup>+</sup> ), 83 (C <sub>5</sub> H <sub>7</sub> CO <sup>+</sup> ), 69 (C <sub>5</sub> H <sub>9</sub> <sup>+</sup> )
1-Phenylcyclopentanecarboxylic Acid	190	145 (M-COOH) <sup>+</sup> , 117, 91 (C <sub>7</sub> H <sub>7</sub> <sup>+</sup> ), 77 (C <sub>6</sub> H <sub>5</sub> <sup>+</sup> )[1][6]

## Experimental Protocols

The following are general protocols for the spectroscopic analysis of the compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Spectroscopy:** Acquire the spectrum on a 300 or 400 MHz spectrometer. A standard pulse sequence is used with a  $90^\circ$  pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid Samples):** Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
- **Sample Preparation (Solid Samples):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol oil.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically in the range of  $4000\text{--}400\text{ cm}^{-1}$ . A background spectrum of the empty sample holder or the salt plates/Nujol should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS, typically producing the protonated molecule  $[\text{M}+\text{H}]^+$  or the deprotonated molecule  $[\text{M}-\text{H}]^-$ .

- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g.,  $m/z$  50-500) to observe the molecular ion and characteristic fragment ions.

## Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that allows for the unambiguous differentiation of **cyclopentyl benzoate** and its isomers, phenyl cyclopentanecarboxylate and 1-phenylcyclopentanecarboxylic acid. The distinct chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR, the characteristic vibrational frequencies in IR, and the unique fragmentation patterns in MS serve as reliable fingerprints for each isomer, underscoring the power of these analytical methods in chemical characterization.

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